molecular formula C23H19Cl2N3O3S B4219495 N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE

N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE

Cat. No.: B4219495
M. Wt: 488.4 g/mol
InChI Key: YRTCXEPKILMTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 3-chlorobenzoyl chloride to form an intermediate, which is then reacted with 2-(2-thienyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2,4,5-trichlorophenoxyacetamide
  • N-(2-ethoxyphenyl)-2,4,5-trichlorophenoxyacetamide
  • N-(1-naphthyl)-2,4,5-trichlorophenoxyacetamide

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its specific combination of chlorophenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3S/c24-15-6-8-17(9-7-15)26-21(29)14-20-22(30)28(18-4-1-3-16(25)13-18)23(31)27(20)11-10-19-5-2-12-32-19/h1-9,12-13,20H,10-11,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCXEPKILMTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(N(C2=O)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 2
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-CHLOROPHENYL)-2-{1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETAMIDE

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